molecular formula C12H17ClF2N4 B12222138 1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine

1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine

Cat. No.: B12222138
M. Wt: 290.74 g/mol
InChI Key: DKDYNVHSALEBJU-UHFFFAOYSA-N
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Description

1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine is an organic compound with a complex structure that includes both pyrazole and pyrrole moieties

Preparation Methods

The synthesis of 1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine typically involves a series of organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring:

    Formation of the pyrrole ring: This involves the reaction of an appropriate amine with a 1,4-dicarbonyl compound.

    Coupling of the pyrazole and pyrrole rings: This step involves the reaction of the two previously formed rings under suitable conditions to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or pyrrole rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine can be compared with other similar compounds, such as:

    1-(1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine: This compound lacks the difluoroethyl group, which may result in different chemical and biological properties.

    1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1H-pyrrol-2-yl)methyl]methanamine: This compound lacks the methyl group on the pyrrole ring, which may affect its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C12H17ClF2N4

Molecular Weight

290.74 g/mol

IUPAC Name

1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-[(1-methylpyrrol-2-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H16F2N4.ClH/c1-17-5-2-3-11(17)8-15-7-10-4-6-18(16-10)9-12(13)14;/h2-6,12,15H,7-9H2,1H3;1H

InChI Key

DKDYNVHSALEBJU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNCC2=NN(C=C2)CC(F)F.Cl

Origin of Product

United States

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